molecular formula C11H8ClN3 B078810 (4-Chlorophenyl)-pyridin-2-yldiazene CAS No. 14458-12-9

(4-Chlorophenyl)-pyridin-2-yldiazene

Cat. No. B078810
CAS RN: 14458-12-9
M. Wt: 217.65 g/mol
InChI Key: SWWILIMFRGAWGS-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)-pyridin-2-yldiazene” is a chemical compound with the molecular formula C11H8ClN3. It has a molecular weight of 217.65 . The IUPAC name for this compound is "(4-chlorophenyl)-pyridin-2-yldiazene" .


Molecular Structure Analysis

The InChI key for “(4-Chlorophenyl)-pyridin-2-yldiazene” is SWWILIMFRGAWGS-UHFFFAOYSA-N . The canonical SMILES representation is C1=CC=NC(=C1)N=NC2=CC=C(C=C2)Cl .


Physical And Chemical Properties Analysis

The density of “(4-Chlorophenyl)-pyridin-2-yldiazene” is 1.23g/cm3 . Its boiling point is 359.7ºC at 760mmHg .

Safety And Hazards

The safety data sheet for “(4-Chlorophenyl)-pyridin-2-yldiazene” suggests that if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given .

properties

IUPAC Name

(4-chlorophenyl)-pyridin-2-yldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c12-9-4-6-10(7-5-9)14-15-11-3-1-2-8-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWILIMFRGAWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N=NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305380
Record name 2-[(E)-(4-Chlorophenyl)diazenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)-pyridin-2-yldiazene

CAS RN

14458-12-9
Record name NSC170602
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(E)-(4-Chlorophenyl)diazenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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